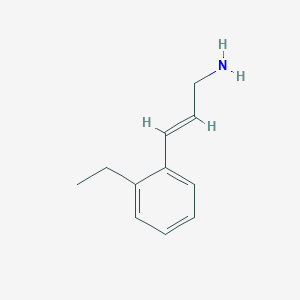

3-(2-Ethylphenyl)prop-2-en-1-amine

Beschreibung

Contextualization within Prop-2-en-1-amine Chemistry

Prop-2-en-1-amine, commonly known as allylamine, is the foundational structure for a vast array of chemical derivatives. nih.govmatrix-fine-chemicals.comnist.gov Its basic structure consists of a three-carbon chain with a double bond and a terminal amine group. The chemistry of prop-2-en-1-amine and its derivatives is of significant interest due to their utility as building blocks in the synthesis of more complex molecules. researchgate.netresearchgate.net The presence of both a nucleophilic amine and a reactive double bond allows for a wide range of chemical transformations.

3-(2-Ethylphenyl)prop-2-en-1-amine is a derivative of prop-2-en-1-amine where a 2-ethylphenyl group is attached to the third carbon of the propene chain. This substitution significantly influences the molecule's properties and reactivity compared to the parent allylamine. The introduction of the aromatic ring and the ethyl group adds steric and electronic dimensions that can be exploited in organic synthesis.

Structural Features and their Significance in Organic Synthesis

The structure of this compound imparts several key features that are significant in the context of organic synthesis:

The Allylic Amine Moiety : This functional group is a cornerstone of its reactivity. The nitrogen atom's lone pair of electrons makes it a nucleophile and a base. The adjacent double bond can participate in various addition and cycloaddition reactions. This moiety is a crucial structural motif in many biologically active agents, drugs, and natural products. nih.gov

The Ortho-Ethyl Group : The ethyl group at the ortho-position of the phenyl ring introduces steric hindrance. This can influence the regioselectivity and stereoselectivity of reactions involving the nearby double bond or the aromatic ring. This steric bulk can be a valuable tool for controlling the outcome of synthetic transformations.

These structural elements make this compound a potentially versatile intermediate for the synthesis of complex target molecules, including pharmaceuticals and materials with specific properties.

Overview of Current Research Landscape and Gaps Pertaining to the Compound

A review of the current scientific literature indicates that dedicated research focusing specifically on this compound is scarce. While the synthesis and reactivity of allylic amines as a class are well-documented, this particular substituted derivative has not been the subject of extensive investigation. For instance, a related compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized, suggesting the feasibility of creating such substituted propenone and, by extension, propenamine structures. manipal.eduresearchgate.net

The primary gap in the research landscape is the lack of reported synthetic routes specifically tailored for this compound and the subsequent exploration of its chemical reactivity. There is an opportunity for research into efficient synthetic methods for its preparation and to study how the ortho-ethylphenyl substituent influences the outcomes of reactions typical for allylic amines. Such studies would contribute to a deeper understanding of structure-reactivity relationships in this class of compounds.

Historical Trajectory of Related Allylic Amines as Synthetic Intermediates

Allylic amines have long been recognized as valuable intermediates in organic synthesis. researchgate.net Historically, their synthesis often involved the reaction of amines with reactive electrophiles, which could lead to side reactions. researchgate.net Over the past few decades, significant advancements have been made in the development of more efficient and selective methods for their preparation.

Key historical developments include:

Transition Metal-Catalyzed Aminations : The Tsuji-Trost reaction, a palladium-catalyzed allylic amination, has been a particularly useful tool in total synthesis. qub.ac.ukresearchgate.net More recent developments have seen the use of other transition metals like iridium and nickel to achieve high selectivity. qub.ac.uknih.gov

Multicomponent Reactions : Modern approaches focus on modular and environmentally friendly protocols. Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides have emerged as a powerful strategy to construct structurally diverse allylic amines in a single step. researchgate.netnih.govrsc.org

Nucleophilic Addition to Imines : The addition of vinyl organometallic reagents to imines has become a robust and high-yielding method to generate a wide array of structurally diverse allylic amines. nih.govacs.org

This historical progression demonstrates a continuous effort to develop more practical and versatile methods for synthesizing allylic amines, underscoring their importance as key building blocks in organic chemistry. researchgate.netrsc.org The development of a specific synthesis for this compound would be a logical continuation of this trajectory.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15N |

|---|---|

Molekulargewicht |

161.24 g/mol |

IUPAC-Name |

(E)-3-(2-ethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-8H,2,9,12H2,1H3/b8-5+ |

InChI-Schlüssel |

MUNJUUMCUGBMBO-VMPITWQZSA-N |

Isomerische SMILES |

CCC1=CC=CC=C1/C=C/CN |

Kanonische SMILES |

CCC1=CC=CC=C1C=CCN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 3 2 Ethylphenyl Prop 2 En 1 Amine

Established Synthetic Pathways

The synthesis of 3-(2-Ethylphenyl)prop-2-en-1-amine can be approached through several established synthetic pathways common for the preparation of allylic amines. These methods often involve the transformation of precursors such as 2-ethylcinnamaldehyde or its derivatives.

Allylic Amination Strategies

Allylic amination involves the direct substitution of a leaving group at the allylic position of a molecule with an amine. For the synthesis of this compound, a suitable precursor would be a 2-ethylcinnamyl derivative with a good leaving group, such as a halide or a carboxylate.

One common strategy is the palladium-catalyzed allylic amination of allylic acetates. nih.govresearchgate.net In this approach, 2-ethylcinnamyl acetate would be reacted with an ammonia equivalent in the presence of a palladium catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high regioselectivity and yield.

A hypothetical reaction scheme based on this strategy is presented below:

| Precursor | Reagent | Catalyst | Solvent | Product |

| 2-Ethylcinnamyl acetate | Ammonia source | Palladium(0) complex with phosphine ligand | THF | This compound |

Reductive Amination Approaches

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. commonorganicchemistry.comwikipedia.orgredalyc.org In the context of synthesizing this compound, the readily available precursor is 2-ethylcinnamaldehyde. This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. commonorganicchemistry.comwikipedia.org The reaction is typically carried out in a protic solvent like methanol or ethanol. The pH of the reaction medium is a critical parameter to control for efficient imine formation and subsequent reduction. wikipedia.org

A representative reductive amination protocol is outlined in the following table:

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Product |

| 2-Ethylcinnamaldehyde | Ammonia | Sodium borohydride | Methanol | This compound |

Nucleophilic Addition Reactions Leading to the Prop-2-en-1-amine Moiety

While not a direct route to the final product in a single step, nucleophilic addition to an appropriate precursor can be a key step in a multi-step synthesis. For instance, the synthesis could start from a compound already containing the phenyl and ethyl groups, to which the prop-2-en-1-amine moiety is added. However, a more direct approach involves the modification of a cinnamaldehyde derivative.

Synthesis from Cinnamylamine (B1233655) Derivatives and Related Precursors

The synthesis of cinnamylamine and its derivatives can be achieved from cinnamaldehyde. nih.gov One biological approach involves the use of transaminase enzymes to catalyze the conversion of cinnamaldehyde to cinnamylamine. nih.gov This biocatalytic method can offer high stereoselectivity.

Chemically, cinnamylamine can be prepared by the reductive amination of cinnamaldehyde. nih.gov By starting with 2-ethylcinnamaldehyde, the target molecule this compound can be synthesized. The synthesis of substituted cinnamaldehydes can be achieved through various methods, including the Wittig reaction or crossed aldol condensation. nih.gov

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in many of the synthetic strategies for preparing allylic amines, offering efficiency and selectivity.

Transition Metal-Catalyzed Routes (e.g., Palladium-mediated)

Palladium-catalyzed reactions are particularly prominent in the synthesis of allylic amines. nih.govresearchgate.netnih.govepa.gov The palladium-catalyzed allylic amination of allylic substrates like acetates, carbonates, or halides is a powerful tool for C-N bond formation. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the amine on this complex, followed by reductive elimination, yields the allylic amine and regenerates the palladium(0) catalyst. nih.gov

The choice of ligands, such as phosphines or pyrazoles, can significantly influence the regio- and stereoselectivity of the reaction. nih.govepa.gov For the synthesis of this compound from an achiral precursor, the reaction would yield a racemic mixture unless a chiral catalyst is employed to achieve an asymmetric synthesis.

Below is a table summarizing a typical palladium-catalyzed allylic amination:

| Substrate | Nucleophile | Catalyst Precursor | Ligand | Base | Solvent | Product |

| 2-Ethylcinnamyl acetate | Ammonia | [Pd(allyl)Cl]₂ | Triphenylphosphine | KOAc | MeCN | This compound |

Organocatalytic Methods

The synthesis of allylic amines, including this compound, has been significantly advanced by the advent of organocatalysis, which avoids the use of metal-based catalysts. nih.govlboro.ac.uk These methods often rely on the asymmetric allylation of imines, providing a direct route to chiral amines. nih.gov A plausible organocatalytic route to this compound would involve the reaction of an imine, formed in situ from 2-ethylbenzaldehyde (B125284), with an allylating agent.

Key organocatalytic systems applicable to this transformation include:

Chiral Brønsted Acids: Catalysts like chiral phosphoric acids or N-triflylphosphoramide can activate the imine towards nucleophilic attack by an allylating reagent, such as an allylboronate or allyltrimethylsilane. nih.gov

Chiral Disulfonimides: These catalysts have been successfully employed in the three-component coupling of allyltrimethylsilane with in situ-formed N-Fmoc-imines, yielding protected homoallylic amines. nih.gov

Chiral Oxazaborolidinium Ions: Sterically hindered chiral oxazaborolidinium ions, derived from proline, have also been shown to catalyze the enantioselective allylation of imines. nih.gov

The general mechanism involves the activation of the imine by the organocatalyst, followed by the stereoselective addition of the allyl group. The choice of catalyst and allylating agent is crucial for achieving high yields and enantioselectivities.

Table 1: Overview of Applicable Organocatalytic Systems for Allylamine Synthesis

| Catalyst Type | Allylating Reagent | Substrate | Key Advantages |

|---|---|---|---|

| Chiral Phosphoric Acid | Allylboronate | Imines | High enantioselectivity, broad substrate scope. nih.gov |

| Chiral Disulfonimide | Allyltrimethylsilane | Aldehydes, Amines (3-component) | Direct synthesis from simple precursors. nih.gov |

| Chiral Oxazaborolidinium Ion | Allylboronate | Imines | Utilizes inexpensive proline derivatives. nih.gov |

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, several environmentally benign strategies can be adapted for the synthesis of this compound. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Methodologies

Performing reactions under solvent-free conditions offers significant environmental and economic benefits. A key step in the synthesis of the target compound, the formation of the intermediate imine from 2-ethylbenzaldehyde and an amine, can be achieved efficiently using solvent-free grinding techniques. This method involves simply grinding the solid reactants together, often with a catalytic amount of acid, in a mortar and pestle. The subsequent allylation step could also potentially be performed under solvent-free or neat conditions, particularly when using liquid reagents.

Advantages of this approach include:

Reduced use of volatile and often toxic organic solvents.

Simplified reaction procedures and product work-up.

Increased reaction rates due to high reactant concentration.

Improved atom economy and lower generation of waste.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter times compared to conventional heating methods. youtube.comnih.gov The mechanism of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com

For the synthesis of this compound, microwave irradiation could be applied to various steps, such as the palladium-catalyzed allylic amination of an appropriate precursor. The use of microwaves can dramatically reduce reaction times from hours to mere minutes. youtube.comyoutube.com This technique is particularly beneficial for reactions that are sluggish under conventional heating. nih.govpnrjournal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 8-12 hours | 68-79% | nih.gov |

| Microwave Irradiation | 5-15 minutes | 80-90% | nih.gov |

Mechanochemical Activations

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions. researchgate.net This solvent-free technique can activate reactants by creating fresh surfaces, increasing contact area, and sometimes accessing different reaction pathways than those observed in solution. researchgate.net The synthesis of the imine precursor to this compound is well-suited for mechanochemical activation. The solid-state reaction between 2-ethylbenzaldehyde and an amine salt could be carried out in a ball mill, often without the need for any solvent, leading to a highly efficient and environmentally friendly process.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. This process involves varying individual parameters while keeping others constant to identify the optimal conditions. acs.org

Key parameters for optimization include:

Catalyst and Ligand: For catalyzed reactions, screening different catalysts (e.g., various palladium sources) and ligands (e.g., different phosphines) is crucial for identifying the most active and selective system.

Solvent: The choice of solvent can significantly impact reaction outcomes. A range of solvents with varying polarities (e.g., THF, CH3CN, DMSO, EtOH) should be tested. acs.orgacs.org

Temperature: Reactions are typically tested at room temperature and under reflux to determine the effect of heat on the reaction rate and the formation of byproducts. acs.org

Base: In reactions requiring a base, different organic or inorganic bases (e.g., triethylamine, potassium carbonate) should be evaluated.

Reactant Concentration and Stoichiometry: Varying the ratio of the reactants can shift the equilibrium and maximize the conversion of the limiting reagent.

Table 3: Hypothetical Optimization Study for the Synthesis of an Allylamine

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Catalyst A | Toluene | 80 | 45 |

| 2 | Catalyst B | Toluene | 80 | 62 |

| 3 | Catalyst B | Dioxane | 80 | 75 |

| 4 | Catalyst B | Dioxane | 100 | 88 |

| 5 | Catalyst B | Dioxane | 100 | 89 (with 1.5 eq. amine) |

Isolation and Purification Techniques for the Compound

Following the chemical reaction, a systematic procedure is required to isolate the crude this compound and purify it to the desired standard. A typical workflow involves a combination of extraction and chromatographic techniques.

Work-up: The reaction is first quenched, for example, by adding water or a saturated aqueous solution of ammonium chloride. The product is then transferred into an organic solvent through liquid-liquid extraction, using a solvent like ethyl acetate, diethyl ether, or dichloromethane. orgsyn.orgresearchgate.net The combined organic layers are washed with water and brine to remove inorganic impurities and then dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. orgsyn.org

Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. orgsyn.orgresearchgate.net

Purification: The final purification of the amine is typically achieved by one of the following methods:

Flash Column Chromatography: The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, commonly a mixture of a nonpolar solvent (like hexane or pentane) and a more polar solvent (like ethyl acetate), to separate the desired product from unreacted starting materials and byproducts. orgsyn.org

Distillation: If the compound is a liquid with sufficient thermal stability, it can be purified by distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. orgsyn.org

Recrystallization: If the product or a salt derivative is a solid, recrystallization from an appropriate solvent can be an effective method of purification. chemicalbook.com

The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. chemicalbook.com

Chemical Reactivity and Transformation Studies of 3 2 Ethylphenyl Prop 2 En 1 Amine

Reactions Involving the Prop-2-en-1-amine Moiety

Cross-Coupling Reactions (e.g., Mizoroki-Heck type):There is no specific information in the literature regarding the participation of 3-(2-Ethylphenyl)prop-2-en-1-amine in Mizoroki-Heck type or other cross-coupling reactions.

Due to the absence of specific research, the creation of data tables and detailed research findings as requested is not feasible. Further experimental investigation is required to characterize the chemical reactivity and transformation pathways of this compound.

Oxidation Chemistry

The oxidation of this compound can occur at several sites: the allylic amine, the double bond, and the ethyl group's benzylic position. The specific outcome depends on the oxidant and reaction conditions.

Oxidation of the Allylic Amine and Double Bond: Allylic amines are susceptible to oxidation, which can lead to various products. Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the epoxidation of the double bond. The presence of the amine functionality can direct the stereochemistry of this epoxidation. For instance, protonated allylic amines have been shown to undergo highly diastereoselective syn-epoxidation. rsc.orgacs.org This is attributed to hydrogen bonding between the ammonium ion and the oxidant, which directs the delivery of the oxygen atom. rsc.org

Alternatively, catalyst-controlled Wacker-type oxidations can be employed. Depending on the ligand system used with a palladium catalyst, protected allylic amines can be selectively oxidized to either methyl ketones or aldehydes. nih.gov In the case of cinnamylamine (B1233655) derivatives, enzymatic oxidation has also been studied. For example, Monoamine Oxidase B (MAO-B) catalyzes the oxidation of cinnamylamine, leading to the corresponding imine, which then hydrolyzes to cinnamaldehyde. acs.orgacs.org Similar reactivity can be anticipated for this compound.

Autoxidation: Related compounds like cinnamyl alcohol are known to undergo rapid autoxidation upon exposure to air, yielding a mixture of products including the corresponding aldehyde (cinnamaldehyde), an epoxide, and cinnamic acid. nih.gov This suggests that this compound may also be susceptible to air oxidation over time, potentially forming the corresponding aldehyde and epoxide.

A summary of potential oxidation reactions is presented below.

| Reaction Type | Reagent/Catalyst | Probable Product(s) |

| Epoxidation | m-CPBA, Oxone | 3-(2-Ethylphenyl)oxiran-2-yl)methanamine |

| Wacker Oxidation | Pd(II) catalyst, oxidant | 1-Amino-3-(2-ethylphenyl)propan-2-one or 3-Amino-1-(2-ethylphenyl)propan-1-one |

| Enzymatic Oxidation | Monoamine Oxidase (MAO) | 3-(2-Ethylphenyl)prop-2-en-1-imine |

| Autoxidation | Air (O₂) | 3-(2-Ethylphenyl)propenal, Epoxide derivatives |

Reactivity of the 2-Ethylphenyl Group

The 2-ethylphenyl moiety is a substituted benzene ring, and its reactivity is primarily characterized by electrophilic aromatic substitution and reactions at the ethyl side chain.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives. wikipedia.org The regiochemical outcome of such reactions on a disubstituted ring is determined by the directing effects of the existing substituents. libretexts.org In this compound, we have two substituents on the benzene ring: an ethyl group and a 3-aminoprop-1-enyl group.

Directing Effects:

Ethyl Group: An alkyl group, such as ethyl, is an activating group and an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through an inductive effect. makingmolecules.com

Predicted Regioselectivity: Both the ethyl group and the 3-aminoprop-1-enyl group direct incoming electrophiles to the same positions (ortho and para to themselves). Given their positions at C1 and C2, their directing effects are cooperative. The ethyl group at C2 directs to positions 3 and 5 (meta and para respectively, relative to the propenylamine group). The propenylamine group at C1 directs to positions 2, 4, and 6 (ortho and para). The strongest activation would likely be at position 5 (para to the ethyl group and meta to the propenylamine) and position 3 (ortho to the ethyl group and meta to the propenylamine). Steric hindrance from the ethyl group and the side chain might disfavor substitution at the positions ortho to them (positions 3 and 6). Therefore, substitution is most likely to occur at the less sterically hindered positions, primarily position 5.

The table below summarizes the expected major products for common electrophilic aromatic substitution reactions.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Ethyl-5-nitrophenyl)prop-2-en-1-amine |

| Halogenation | Br₂, FeBr₃ | 3-(5-Bromo-2-ethylphenyl)prop-2-en-1-amine |

| Sulfonation | Fuming H₂SO₄ | 4-(3-Aminoprop-1-en-1-yl)-3-ethylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-(2-Ethyl-5-alkylphenyl)prop-2-en-1-amine |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 1-(4-(3-Aminoprop-1-en-1-yl)-3-ethylphenyl)ethan-1-one |

The ethyl group attached to the benzene ring has a benzylic position (-CH₂-), which is susceptible to radical and oxidative reactions due to the stability of the resulting benzylic radical or carbocation intermediate.

Benzylic Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would be expected to selectively brominate the benzylic position, yielding 3-(2-(1-bromoethyl)phenyl)prop-2-en-1-amine.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, under harsh conditions, can oxidize the entire ethyl group to a carboxylic acid. This would transform the ethyl group into a carboxyl group, yielding 2-(3-aminoprop-1-en-1-yl)benzoic acid. Milder oxidation conditions might yield the corresponding ketone, 3-(2-acetylphenyl)prop-2-en-1-amine.

Cyclization and Heterocycle Formation Utilizing the Compound

The presence of both a nucleophilic amine and an electrophilic (or potentially reactive) double bond within the same molecule opens pathways for various intramolecular cyclization reactions to form nitrogen-containing heterocycles. organic-chemistry.org Furthermore, the molecule can react with external reagents in a manner that leads to heterocycle formation.

Intramolecular Cyclization: While direct intramolecular cyclization might require activation, derivatives of the amine could readily cyclize. For example, N-acylated derivatives, such as N-cinnamoyl compounds, have been shown to undergo acid-mediated cyclization to form dihydroquinolinones and other fused heterocyclic systems. nih.gov

Palladium-Catalyzed Carboamination: Allylic amines are excellent substrates in palladium-catalyzed reactions. Intramolecular carboamination cascades, where an intermediate palladium complex undergoes sequential aminopalladation and carbopalladation, can lead to the formation of polycyclic nitrogen heterocycles. nih.gov

Pictet-Spengler Type Reactions: If the amine were to react with an aldehyde or ketone, the resulting iminium ion could potentially be attacked by the aromatic ring in an intramolecular Pictet-Spengler-type reaction, leading to the formation of tetrahydroisoquinoline-like structures, although this would require activation of the aromatic ring.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. rsc.org As a primary amine, this compound is a suitable candidate for several well-known MCRs.

Ugi Reaction: The Ugi four-component reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgwikipedia.org this compound can serve as the amine component, leading to the rapid synthesis of complex peptide-like molecules. nih.gov

Reactants: An aldehyde (e.g., isobutyraldehyde), this compound, a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide).

Product: A highly substituted α-acylamino amide containing the 3-(2-ethylphenyl)prop-2-en-1-yl moiety.

Petasis (Borono-Mannich) Reaction: This reaction involves an amine, a carbonyl compound (aldehyde), and a vinyl- or aryl-boronic acid to produce allylic amines. While the product of this reaction is an allylic amine, the starting primary amine, this compound, can participate as the amine component. nih.gov

Povarov Reaction: The Povarov reaction is a formal aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. ehu.eswikipedia.org While the target compound is not an aniline, its amine functionality allows it to form an imine with an aldehyde. This in-situ formed imine could potentially react with an electron-rich alkene in a Povarov-type MCR to generate substituted nitrogen heterocycles.

The versatility of this compound in these reactions underscores its potential as a scaffold for generating diverse chemical libraries for various applications.

Derivatives and Analogues: Synthesis and Research Applications of 3 2 Ethylphenyl Prop 2 En 1 Amine Scaffolds

Synthesis of Substituted 3-(2-Ethylphenyl)prop-2-en-1-amine Derivatives

The chemical reactivity of the this compound molecule at three key positions—the phenyl ring, the propene chain, and the amine moiety—allows for the generation of a wide library of derivatives.

The substitution pattern on the phenyl ring is typically established early in the synthetic sequence, starting with a correspondingly substituted benzaldehyde. For the parent compound, 2-ethylbenzaldehyde (B125284) serves as the starting material. By employing different substituted benzaldehydes in condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, a variety of analogues can be produced. nih.gov These chalcone (B49325) intermediates can then be converted to the desired primary amines. This approach allows for the introduction of a wide range of electronic and steric diversity onto the aromatic core.

Table 1: Examples of Substituted Benzaldehydes for Analogue Synthesis

| Starting Benzaldehyde | Resulting Phenyl Substitution |

|---|---|

| 2-Ethylbenzaldehyde | 2-Ethylphenyl |

| 3-Nitrobenzaldehyde | 3-Nitrophenyl nih.gov |

| 4-Methylbenzaldehyde | 4-Methylphenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

The propene double bond in the this compound scaffold is susceptible to a variety of addition reactions, enabling significant structural modification. These reactions can alter the saturation, geometry, and functionalization of the three-carbon linker. The reaction pathways for propene itself involve complex radical and thermal processes, but the transformations on substituted allyl systems are often more controlled. researchgate.netrsc.org

Key transformations include:

Catalytic Hydrogenation: The most common modification is the reduction of the carbon-carbon double bond to yield the corresponding saturated 3-(2-ethylphenyl)propan-1-amine. This is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further reactions, including ring-opening with various nucleophiles to generate amino alcohol derivatives.

Dihydroxylation: Asymmetric dihydroxylation, using reagents such as osmium tetroxide (OsO₄) with a chiral ligand, can introduce two hydroxyl groups across the double bond, creating chiral diols with high stereocontrol.

Table 2: Representative Transformations of the Propene Chain

| Reaction | Reagents | Product Type |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated Alkane |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

The primary amine group is a key handle for structural diversification through N-alkylation and N-acylation reactions. nih.govresearchgate.net These modifications are fundamental in tuning the chemical properties of the resulting molecules.

N-Alkylation: The primary amine can be converted into secondary or tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often leading to over-alkylation. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method provides a high-yield pathway to mono-alkylated products. researchgate.net

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base readily converts the primary amine into a stable amide. This reaction is typically high-yielding and allows for the introduction of a vast array of functionalities. researchgate.net

Carbamate (B1207046) Formation: The reaction of cinnamyl ethers with reagents like chlorosulfonyl isocyanate (CSI) can yield the corresponding cinnamylamines with various carbamate protecting groups. nih.gov

Table 3: Methods for Amine Moiety Diversification

| Reaction | Reagent Type | Product Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halide + Base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride + Base | Amide researchgate.net |

This compound as a Versatile Building Block in Complex Molecule Synthesis

Beyond simple derivatization, the this compound scaffold serves as a valuable starting material for constructing more complex molecular architectures, including heterocyclic systems and chiral compounds.

The presence of both a nucleophilic amine and a reactive alkene allows the scaffold to participate in cyclization reactions to form nitrogen-containing heterocycles. Quinazolines and their quinazolinone derivatives, for example, are an important class of heterocycles that can be synthesized from amino precursors. acs.orgnih.govmarquette.edu

A general approach involves the reaction of an amino-functionalized building block with a second component that enables ring closure. For instance, a derivative of this compound could be elaborated into a 2-aminoaryl ketone or a related intermediate. This intermediate can then undergo condensation with aldehydes, nitriles, or other carbon sources, often catalyzed by transition metals like copper or ruthenium, or under metal-free oxidative conditions, to yield substituted quinazolines. organic-chemistry.orgnih.gov The specific reaction pathway and resulting heterocyclic system depend on the chosen coreactants and reaction conditions.

Chiral amines are highly valuable in asymmetric synthesis, where they can function as chiral auxiliaries, catalysts, or building blocks. psu.edusigmaaldrich.com The this compound scaffold can be employed in several strategies to generate enantiomerically enriched products.

One prominent application is in the synthesis of enantioenriched homoallylic amines. For example, a palladium-catalyzed cinnamylation of N-tert-butanesulfinyl imines using cinnamyl acetates provides a highly diastereoselective route to these valuable chiral building blocks. rsc.org The sulfinyl group acts as a powerful chiral auxiliary, directing the approach of the nucleophile.

Furthermore, the amine itself can be a target for kinetic resolution, where one enantiomer of the racemic amine is selectively reacted (e.g., acylated) in the presence of a chiral catalyst, leaving the other enantiomer unreacted. psu.edu The development of catalytic asymmetric methods, including those using nickel, copper, and other transition metals, has expanded the toolbox for synthesizing chiral amines and their derivatives with high enantioselectivity. nih.govnih.gov These methods are crucial for producing single-enantiomer compounds, which is of paramount importance in fields like drug discovery. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cinnamylamine (B1233655) (3-Phenylprop-2-en-1-amine) |

| 2-Ethylbenzaldehyde |

| 3-Nitrobenzaldehyde |

| 4-Methylbenzaldehyde |

| 4-Methoxybenzaldehyde |

| 4-Chlorobenzaldehyde |

| 3-(2-Ethylphenyl)propan-1-amine |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Osmium tetroxide |

| Palladium on carbon (Pd/C) |

| Platinum oxide (PtO₂) |

| Sodium borohydride (NaBH₄) |

| Sodium triacetoxyborohydride (STAB) |

| Chlorosulfonyl isocyanate (CSI) |

| Quinazoline |

| Quinazolinone |

| N-tert-butanesulfinyl imine |

Application in Scaffold Diversification and Chemical Library Generation

The generation of chemical libraries from a core scaffold like this compound is a fundamental strategy in high-throughput screening and drug discovery. By systematically altering the substituents on the aromatic ring, modifying the length and saturation of the linker, and functionalizing the amine group, a vast number of analogues can be synthesized.

One common approach to scaffold diversification involves the acylation of the primary amine to form a library of amides. This can be achieved by reacting the parent amine with a variety of carboxylic acids, acid chlorides, or acid anhydrides. Another diversification strategy is the alkylation of the amine, introducing different alkyl or aryl groups.

The utility of such libraries is evident in the search for new bioactive compounds. For instance, a library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives was synthesized to identify new selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov This study demonstrated that the 1,3-diarylpropenone scaffold is a promising starting point for designing potent and selective MAO-B inhibitors. nih.gov Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer agents. nih.gov

The generation of diverse chemical libraries allows researchers to perform structure-activity relationship (SAR) studies. By comparing the biological activity of different derivatives, researchers can identify the key structural features required for a desired biological effect.

Table 1: Examples of Scaffold Diversification Strategies

| Modification Site | Reaction Type | Reagents | Resulting Functional Group |

| Primary Amine | Acylation | Carboxylic acids, Acid chlorides | Amide |

| Primary Amine | Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Phenyl Ring | Substitution | Various electrophiles | Introduction of new substituents |

| Alkene | Reduction | Hydrogen gas with catalyst | Alkane |

Regio- and Stereoselective Synthesis of Derivatives

The synthesis of specific derivatives of the this compound scaffold often requires precise control over the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity refers to the control of where on a molecule a chemical reaction occurs, while stereoselectivity controls the spatial orientation of the atoms in the product.

Regioselective Synthesis:

An example of regioselective synthesis is the functionalization of the aromatic ring. The ethyl group at the ortho position directs incoming electrophiles to specific positions on the phenyl ring (ortho, meta, or para to the ethyl group). By choosing appropriate reaction conditions and directing groups, chemists can selectively introduce substituents at desired locations.

The regioselective synthesis of heterocyclic derivatives is also a significant area of research. For example, the reaction of 5-aryl-4-trifluoroacetyltriazoles with various reagents can lead to the preferential formation of 2-substituted triazoles. mdpi.comnih.gov The choice of base and solvent can significantly influence the regioselectivity of these reactions. mdpi.com

Stereoselective Synthesis:

The double bond in the prop-2-en-1-amine linker can exist as either the E (trans) or Z (cis) isomer. The synthesis of a specific isomer requires stereoselective methods. For example, the Wittig reaction and its variations are commonly used to control the geometry of double bonds.

Furthermore, if a chiral center is introduced into the molecule, for example by reducing the double bond to a single bond and creating a stereocenter, enantioselective synthesis methods would be required to produce a single enantiomer. This is crucial in drug development, as different enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. The use of chiral catalysts or chiral auxiliaries can facilitate the synthesis of enantiomerically pure compounds.

The development of regio- and stereoselective synthetic methods is essential for creating structurally well-defined derivatives of the this compound scaffold, which is a critical step in understanding their structure-activity relationships and advancing them as potential research tools or therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Ethylphenyl Prop 2 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Techniques for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 3-(2-Ethylphenyl)prop-2-en-1-amine molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. Protons in different chemical environments will resonate at different frequencies.

For analogous compounds, the aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 7.20-7.40 ppm. st-andrews.ac.uk The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their exact shifts influenced by the aromatic ring's electronic effects. The protons of the prop-2-en-1-amine moiety are also distinct. The vinyl protons (-CH=CH-) would appear as doublets or multiplets, with coupling constants indicative of their cis or trans configuration. The aminomethylene protons (-CH2-NH2) would likely appear as a distinct signal, potentially broadened by quadrupolar effects from the nitrogen atom and exchange with solvent protons. The amine protons (-NH2) themselves often present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.10 - 7.40 | Multiplet |

| Vinylic (=CH-) | 6.00 - 6.80 | Multiplet |

| Methylene (-CH₂-N) | 3.40 - 3.60 | Doublet |

| Ethyl (-CH₂-Ar) | 2.60 - 2.80 | Quartet |

| Amine (-NH₂) | 1.50 - 3.00 | Broad Singlet |

| Ethyl (-CH₃) | 1.10 - 1.30 | Triplet |

¹³C NMR Techniques for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the carbon skeleton.

The aromatic carbons of the ethylphenyl group would typically resonate in the δ 125-145 ppm region. The carbon attached to the ethyl group would have a specific chemical shift within this range. The vinylic carbons (-CH=CH-) are expected in the δ 120-140 ppm range. The aminomethylene carbon (-CH2-NH2) would likely appear in the δ 40-50 ppm region. The carbons of the ethyl group would be found further upfield, with the methylene (-CH2-) carbon around δ 25-30 ppm and the methyl (-CH3) carbon at approximately δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-Ar, quaternary) | 140 - 145 |

| Aromatic (CH-Ar) | 125 - 130 |

| Vinylic (=CH-) | 120 - 140 |

| Methylene (-CH₂-N) | 40 - 50 |

| Ethyl (-CH₂-Ar) | 25 - 30 |

| Ethyl (-CH₃) | 10 - 15 |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For instance, COSY would show correlations between the vinylic protons, between the ethyl group's methylene and methyl protons, and between the aminomethylene protons and the adjacent vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For example, the signal for the aminomethylene carbon would show a cross-peak with the signal for the aminomethylene protons.

¹⁹F NMR for Fluorinated Analogues

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a powerful tool. nih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, leading to high sensitivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying the effects of fluorine substitution on the molecule's properties. nih.gov For example, a fluorine atom on the phenyl ring would produce a distinct signal in the ¹⁹F NMR spectrum, and its coupling to nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. st-andrews.ac.ukspectroscopyonline.com The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the aromatic ring and the alkyl and vinyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring and the vinyl group would appear in the 1600-1680 cm⁻¹ region. The N-H bending vibration (scissoring) of the primary amine is expected around 1590-1650 cm⁻¹. spectroscopyonline.com The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the C=C and C-C stretching vibrations of the aromatic ring and the propenyl chain are typically strong, providing valuable structural information.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | **Expected Raman Frequency (cm⁻¹) ** |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 (two bands) | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (alkyl/vinyl) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic/vinyl) | 1600 - 1680 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Moderate |

| C-N Stretch | 1000 - 1250 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for amines include the loss of an alkyl radical adjacent to the nitrogen, leading to a resonance-stabilized iminium ion. docbrown.info For this compound, a prominent fragment would likely arise from the cleavage of the C-C bond beta to the nitrogen atom, resulting in the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. Other fragments could result from the loss of the ethyl group or cleavage of the propenyl chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. st-andrews.ac.uk

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Structural Origin |

|---|---|---|

| [M]⁺ | [C₁₁H₁₅N]⁺ | Molecular Ion |

| [M-1]⁺ | [C₁₁H₁₄N]⁺ | Loss of a hydrogen radical |

| [M-15]⁺ | [C₁₀H₁₂N]⁺ | Loss of a methyl radical from the ethyl group |

| [M-28]⁺ | [C₉H₁₁N]⁺ | Loss of ethylene (B1197577) from the ethyl group or propenyl chain |

| [M-29]⁺ | [C₁₀H₁₂]⁺ | Loss of an ethyl radical |

| [M-43]⁺ | [C₈H₈]⁺ | Cleavage of the propenyl amine side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The presence of a conjugated system, comprising the phenyl ring and the propenyl group, gives rise to characteristic absorption bands in the UV region. These absorptions are typically associated with π → π* transitions. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. For instance, studies on similar aromatic imines and chalcones show that modifications to the chemical structure and interactions with other molecules can alter the absorption spectra. nih.govresearchgate.net The NIST Chemistry WebBook provides UV/Visible spectra for the related compound 2-propen-1-amine. nist.gov

| Compound | λmax (nm) | Transition | Reference |

| Aromatic Imines | Varies | π → π* and n → π | nih.gov |

| Chalcone (B49325) Derivatives | Varies | π → π | researchgate.net |

| 2-Propen-1-amine | ~195 | Not specified | nist.gov |

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in its crystalline solid state. Single-crystal XRD analysis can provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. mdpi.comresearchgate.net For related compounds, such as chalcone derivatives, XRD studies have revealed key structural features, including the planarity of the molecule and the influence of substituents on the crystal packing. mdpi.comresearchgate.net For example, the crystal structure of (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one was determined to be in the monoclinic space group P2₁/c. mdpi.com Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the solid-state properties of the compound.

| Compound | Crystal System | Space Group | Reference |

| 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Triclinic | P1 | researchgate.net |

| (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one | Monoclinic | C2/c | researchgate.net |

| (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one | Monoclinic | P2₁/c | mdpi.com |

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are used to characterize the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information about the decomposition temperature and the presence of any volatile components. For a related chalcone, TGA was used to assess its thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, glass transition temperature, and to study any phase transitions the compound may undergo. The melting point of the related compound (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one was determined to be in the range of 117.4–118.5 °C. mdpi.com

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful technique for separating and analyzing volatile compounds. The NIST Chemistry WebBook lists Gas Chromatography as an available data type for related compounds like 2-propen-1-amine and cinnamyl alcohol. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. HPLC can be used for both qualitative and quantitative analysis, providing information on the purity of the sample and the concentration of the target compound.

These chromatographic methods are indispensable for quality control during the synthesis and purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific GC-MS data, including retention times, fragmentation patterns, or mass spectra for this compound, has been reported in the reviewed scientific literature.

High-Performance Liquid Chromatography (HPLC)

Detailed HPLC analysis parameters, such as column specifications, mobile phase composition, flow rate, detection wavelength, and retention time for this compound, are not available in published research.

Elemental Analysis

There is no published data available detailing the experimental elemental analysis results (e.g., percentage composition of Carbon, Hydrogen, and Nitrogen) for this compound to compare with theoretical values.

Computational and Theoretical Chemistry Studies of 3 2 Ethylphenyl Prop 2 En 1 Amine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecular systems. For 3-(2-Ethylphenyl)prop-2-en-1-amine, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govresearchgate.netacs.orgacs.org These calculations provide a static, gas-phase view of the molecule's intrinsic properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.netmdpi.com For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. This involves systematically rotating key dihedral angles to identify different stable conformers and determine their relative energies. mdpi.com The conformer with the global minimum energy is typically used for subsequent calculations. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (propenyl) | 1.34 Å |

| C-N (amine) | 1.46 Å | |

| C-C (phenyl-propenyl) | 1.48 Å | |

| Bond Angle | C=C-C | 125.5° |

| C-C-N | 110.2° | |

| Dihedral Angle | C(phenyl)-C-C=C | -178.9° |

Note: The data in this table is illustrative of typical results from DFT calculations and has not been experimentally verified for this specific compound.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. dntb.gov.ua The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical level, allowing for a more accurate comparison with experimental spectra. nih.govmdpi.com This analysis helps in assigning specific vibrational modes, such as N-H stretching of the amine group, C=C stretching of the alkene, and various C-H bending and stretching modes within the ethylphenyl group. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) (Hypothetical) |

| N-H Stretch | 3450 | 3486 |

| C-H Stretch (Aromatic) | 3055 | 3056 |

| C-H Stretch (Aliphatic) | 2970 | 2973 |

| C=C Stretch | 1640 | 1641 |

| C-N Stretch | 1452 | 1454 |

Note: The data in this table is representative. Experimental values are hypothetical and included for illustrative correlation. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Note: These values are illustrative and depend on the computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net These theoretical predictions, when compared with experimental data, can confirm the proposed molecular structure. acs.org Calculations are typically performed on the optimized geometry, and the results are often referenced against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Atoms

| Atom | Predicted ¹H Shift | Experimental ¹H Shift (Hypothetical) | Predicted ¹³C Shift | Experimental ¹³C Shift (Hypothetical) |

| C (β-alkene) | 6.65 | 6.62 | 130.5 | 130.1 |

| C (α-alkene) | 6.20 | 6.18 | 128.8 | 128.5 |

| CH₂ (amine) | 3.45 | 3.42 | 50.2 | 49.9 |

| CH₂ (ethyl) | 2.70 | 2.68 | 25.9 | 25.6 |

Note: This table presents hypothetical data to illustrate the correlation between calculated and experimental NMR shifts. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. acs.org MD simulations model the movements of atoms by solving Newton's equations of motion. This approach is invaluable for understanding conformational flexibility, solvent effects, and how the molecule interacts with its environment. For this compound, MD simulations could reveal preferred conformations in solution and the dynamics of hydrogen bonding between the amine group and solvent molecules.

Investigation of Dynamic Behavior and Conformational Flexibility

The dynamic behavior and conformational flexibility of this compound would be primarily investigated using molecular dynamics (MD) simulations. These simulations would model the movement of atoms in the molecule over time, providing a detailed picture of its accessible shapes or conformers.

Key to its flexibility are the rotatable bonds within the molecule's structure. The primary areas of conformational freedom would be:

Rotation around the C-C bond connecting the ethyl group to the phenyl ring.

Rotation around the C-C single bond between the phenyl ring and the propenyl group.

Rotation around the C-C single bond within the propenyl chain.

Rotation around the C-N bond of the amine group.

A Ramachandran-like plot for the key dihedral angles would reveal the most energetically favorable conformations. It is expected that steric hindrance between the ethyl group and the prop-2-en-1-amine side chain would significantly restrict the rotational freedom around the bond connecting the side chain to the phenyl ring. This would likely result in a preferred conformation where these two groups are positioned away from each other to minimize steric clash.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound (Illustrative data based on expected chemical principles)

| Dihedral Angle | Description | Expected Low-Energy Range (degrees) |

|---|---|---|

| τ1 (C-C-C-C) | Phenyl ring to propenyl chain | -90 to -150 and 90 to 150 |

| τ2 (C-C-C-N) | Propenyl chain conformation | 60, 180, -60 (gauche, anti, gauche) |

Simulation of Solvent Effects and Intermolecular Interactions

The behavior of this compound in different environments can be simulated to understand solvent effects and intermolecular interactions. This is typically achieved using either explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit solvent models, which represent the solvent as a continuous medium.

The primary amine group is capable of acting as a hydrogen bond donor, while the π-electrons of the phenyl ring and the double bond can act as hydrogen bond acceptors. In a protic solvent like water or methanol, strong hydrogen bonds would form between the amine group and solvent molecules. In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the amine group would still act as a hydrogen bond donor.

Radial distribution functions (RDFs) derived from MD simulations would quantify these interactions, showing the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the nitrogen of the amine group). For example, the N-O RDF in water would likely show a sharp peak at approximately 2.8-3.0 Å, characteristic of a strong hydrogen bond.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the Nonlinear Optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The key parameters calculated are the first hyperpolarizability (β) and second hyperpolarizability (γ).

For this compound, the presence of a π-conjugated system (the phenyl ring and the double bond) connected to an electron-donating group (the amine group) suggests it may possess NLO properties. The ethyl group acts as a weak electron-donating group, which could subtly modulate the electronic properties of the phenyl ring.

Calculations would involve optimizing the molecular geometry and then computing the NLO properties. The results would be compared to a standard NLO material like urea (B33335) to gauge its potential. It is anticipated that the first hyperpolarizability (β) would be non-zero due to the molecule's asymmetry.

Advanced Research Applications and Future Directions for 3 2 Ethylphenyl Prop 2 En 1 Amine

Role in the Design and Synthesis of Catalytic Ligands

The amine functionality in 3-(2-Ethylphenyl)prop-2-en-1-amine makes it a prime candidate for development into chiral ligands for asymmetric catalysis. Chiral amines and their derivatives are well-established as effective ligands in a multitude of transition-metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, and the chirality at the adjacent carbon can induce enantioselectivity in the catalytic transformation.

While specific research on this compound as a catalytic ligand is not yet widely published, the broader class of allylic amines is utilized in the formation of ligands for various reactions. For instance, palladium-catalyzed C-H activation reactions have been successfully performed on unprotected allylamines by controlling the catalyst speciation with specific ligands, preventing catalyst decomposition and enabling selective functionalization. nih.gov This suggests that this compound could be developed into a ligand for similar palladium-catalyzed processes, where the ethylphenyl group could influence the steric and electronic environment of the catalytic pocket.

Future research could focus on the synthesis of bidentate or pincer-type ligands derived from this amine. The prop-2-en-1-amine backbone provides a flexible scaffold that can be readily modified to introduce additional coordinating groups, enhancing the stability and modulating the reactivity of the resulting metal complexes. The development of ligand libraries based on this scaffold could accelerate the discovery of new and improved catalysts for a range of organic transformations. researchgate.net

Integration into Novel Material Science Research (e.g., as a monomer or cross-linker precursor)

The presence of a polymerizable double bond and a reactive amine group in this compound makes it a valuable monomer or precursor for new materials. The allylic group can participate in polymerization reactions, while the amine can act as a site for cross-linking or further functionalization of the resulting polymer.

Amines are known to be useful in the formulation of epoxy resin curing agents. google.com The primary amine of this compound could potentially react with epoxy resins, with the ethylphenyl group influencing the properties of the cured material, such as its thermal stability, mechanical strength, and chemical resistance.

Furthermore, the vinyl group allows for its incorporation into polymers through various polymerization techniques. The resulting polymers would possess pendant ethylphenylamine moieties, which could be further modified or utilized for applications such as ion exchange resins, coatings, or as a scaffold for the immobilization of catalysts or other functional molecules. The specific properties of these materials would be influenced by the steric and electronic effects of the 2-ethylphenyl substituent.

Strategies for Asymmetric Synthesis Utilizing the Amine Chirality

The development of stereoselective methods to access enantiomerically pure this compound is crucial for its application in areas such as chiral ligand synthesis and pharmaceuticals. Several established strategies for the asymmetric synthesis of chiral allylic amines can be applied.

One prominent approach is the asymmetric lithiation-substitution of N-protected allylic amines mediated by a chiral ligand like (-)-sparteine. This method has been shown to produce highly enantioenriched products from various substituted allylic amines. nih.gov Another powerful technique is the asymmetric organocatalytic allylation of imines, where a chiral catalyst, such as a BINOL-derived phosphoric acid, directs the enantioselective addition of an allyl group. nih.gov This has been successfully applied to a wide range of aromatic and aliphatic imines. nih.gov

Enzymatic approaches also offer a highly selective route to chiral amines. While not specifically documented for this compound, biocatalytic methods are gaining traction for their high enantioselectivity and mild reaction conditions.

| Asymmetric Synthesis Strategy | General Approach | Key Reagents/Catalysts | Potential Outcome for this compound |

| Asymmetric Lithiation-Substitution | Deprotonation with a chiral base followed by reaction with an electrophile. | (-)-Sparteine, organolithium reagents. | High enantiomeric excess of the desired amine. nih.gov |

| Organocatalytic Allylation | Enantioselective addition of an allyl nucleophile to an imine. | Chiral phosphoric acids (e.g., BINOL derivatives). | Enantioenriched product from the corresponding imine. nih.gov |

| Palladium-Catalyzed C-H Functionalization | Kinetic resolution of racemic allylamines. | Palladium catalyst, chiral ligand. | Access to enantioenriched amine and a functionalized product. nih.gov |

Development of Green and Sustainable Synthesis Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of this compound can be approached with these principles in mind.

One-pot synthesis methods are particularly attractive as they reduce the number of purification steps and minimize solvent usage. A one-pot synthesis of various N-protected cinnamylamines from cinnamyl ethers has been reported, offering a more streamlined process. nih.gov Furthermore, the use of environmentally benign solvents and catalysts is a key aspect of green synthesis. Research into using water or other green solvents, and employing reusable or biodegradable catalysts, could significantly improve the sustainability of the synthesis of this compound. ijcps.orgmdpi.com

The development of biocatalytic routes, as mentioned in the context of asymmetric synthesis, also aligns with green chemistry principles by utilizing enzymes that operate under mild conditions in aqueous environments.

Exploration of Advanced Functionalized Derivatives

The structural features of this compound provide multiple avenues for the synthesis of advanced functionalized derivatives with potentially novel properties and applications.

The primary amine can be readily converted into a wide range of other functional groups, such as amides, sulfonamides, and secondary or tertiary amines, through well-established chemical transformations. nih.gov The double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation, to introduce further functionality.

Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule. The development of methods for the selective C-H activation and functionalization of the ethyl group or the aromatic ring would open up even more possibilities for creating a diverse library of derivatives. nih.gov The synthesis and evaluation of such derivatives could lead to the discovery of new compounds with interesting biological activities or material properties. nih.gov

Potential for Automation in Synthesis and High-Throughput Screening of Analogues

The modular nature of the synthesis of allylic amines makes the production of libraries of analogues of this compound amenable to automation and high-throughput screening (HTS). Automated synthesis platforms can be employed to rapidly generate a large number of structurally related compounds by systematically varying the substituents on the aromatic ring, the allyl backbone, or the amine group. stanford.edu

These compound libraries can then be subjected to HTS to identify molecules with desired properties, such as catalytic activity, biological activity, or specific material characteristics. nih.govthermofisher.com For example, a library of derivatives could be screened for their ability to catalyze a particular reaction or to inhibit a specific enzyme. This approach significantly accelerates the discovery process and allows for a more comprehensive exploration of the chemical space around the parent compound. The combination of automated synthesis and HTS is a powerful tool for the discovery of new functional molecules and materials based on the this compound scaffold. researchgate.net

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(2-Ethylphenyl)prop-2-en-1-amine?

Answer:

The compound can be synthesized via Ti–Mg-catalyzed carbocyclization reactions. A typical method involves reacting allyl-substituted propargylamines with Et₂Zn in dichloromethane using Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%) as catalysts. This approach achieves regioselective and stereoselective formation of pyrrolidine derivatives . Alternative routes include multi-step synthesis via imine intermediates, such as condensation of aldehydes with amines followed by NaBH(OAc)₃ reduction, as demonstrated in the synthesis of structurally analogous compounds .

Basic: How is the structure of this compound characterized experimentally?

Answer:

Structural elucidation relies on:

- X-ray crystallography using SHELX software for refinement and hydrogen-bonding analysis .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry, particularly Z-configuration of double bonds .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Advanced: How can researchers address low yields in catalytic carbocyclization reactions involving this compound?

Answer:

Low yields often arise from steric hindrance or electronic effects at the nitrogen center. Strategies include:

- Solvent optimization : Dichloromethane enhances reactivity compared to hexane or toluene .

- Catalyst tuning : Increasing Ti(O-iPr)₄ loading (up to 20 mol%) improves coordination with substrates.

- Substituent modification : Reducing steric bulk on the benzyl group (e.g., replacing methoxy with smaller groups) .

Advanced: How should contradictory crystallographic data (e.g., hydrogen-bonding patterns) be analyzed?

Answer:

Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs and identify recurring patterns. For example, Etter’s formalism can resolve ambiguities in hydrogen-bond donor/acceptor networks, particularly in polymorphic systems. Cross-validate with computational tools (DFT) to assess thermodynamic stability of observed configurations .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Segregate hazardous waste and consult SDS guidelines for neutralization (e.g., acid hydrolysis for amine-containing residues) .

Advanced: How can researchers design pharmacological studies targeting derivatives of this compound?

Answer:

- Structure-activity relationship (SAR) : Modify the ethylphenyl or amine groups to enhance receptor binding. For example, fluorination of the phenyl ring (as in VUF11207) improves metabolic stability .

- In vitro assays : Screen for activity against GPCRs (e.g., CXCR4/CXCR7) using competitive binding assays with radiolabeled ligands .

Advanced: What methodologies resolve stereochemical uncertainties in synthetic pathways?

Answer:

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computed ECD data.

- Deuterolysis experiments : Track stereochemical outcomes via deuterium labeling in NMR .

Basic: How can purity and stability be assessed during storage?

Answer:

- HPLC analysis : Monitor degradation using C18 columns and UV detection (λ = 254 nm).

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere.

- Moisture control : Store under argon in sealed vials with desiccants to prevent amine oxidation .

Advanced: What strategies mitigate competing reaction pathways in allyl-substituted systems?

Answer:

- Temperature control : Lower temperatures (0–25°C) favor cyclization over polymerization.

- Additives : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and suppress side reactions .

Basic: How are computational methods applied to predict reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.